molecular formula C16H18ClNO2S B3018273 2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide CAS No. 1797352-34-1

2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide

Cat. No.: B3018273
CAS No.: 1797352-34-1
M. Wt: 323.84
InChI Key: SWUPMIZEOUOJHA-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxy group, and a methylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorophenylacetic acid with 2-methoxyethylamine to form an amide bond. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the amide linkage.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c1-11-7-8-15(21-11)14(20-2)10-18-16(19)9-12-5-3-4-6-13(12)17/h3-8,14H,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUPMIZEOUOJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)CC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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